

KRN633 therapeutic window identification

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Compound Focus: KRN-633

CAS No.: 286370-15-8

Cat. No.: S548155

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KRN633: Key Technical Data

For a quick overview, the table below summarizes the core characteristics of KRN633.

Property	Specification
Molecular Weight	416.86 [1]
Molecular Formula	$C_{20}H_{21}ClN_4O_4$ [1]
CAS No.	286370-15-8 [1]
Primary Mechanism	ATP-competitive inhibitor of VEGFR-1, -2, and -3 [1]
In Vitro DMSO Solubility	9 mg/mL (21.58 mM) [1]
In Vivo Solvent	0.5% methylcellulose + 0.2% Tween 80 [1]

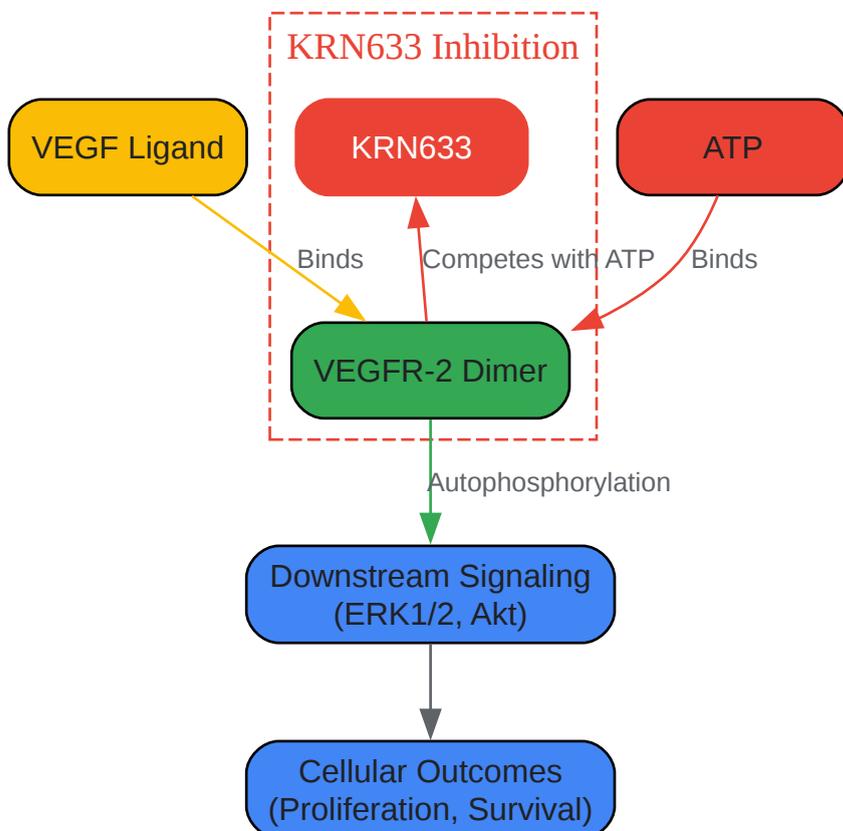
Mechanism of Action & Selectivity

KRN633 is a quinazoline urea derivative that acts as a potent, ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), with higher selectivity for VEGFRs over other related

tyrosine kinases [1]. The table below lists its half-maximal inhibitory concentration (IC₅₀) values for key targets.

Target Kinase	IC ₅₀ (nM)
VEGFR-3 (Flt-4)	125 [1]
VEGFR-2 (KDR)	160 [1]
VEGFR-1 (Flt-1)	170 [1]
PDGFR- α	965 [1]
c-Kit	4330 [1]

The following diagram illustrates the primary signaling pathway inhibited by KRN633 and its specific molecular target.



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Diagram 1: KRN633 inhibits VEGF signaling by competitively binding VEGFR-2 at the ATP site, preventing autophosphorylation and downstream signaling.

Troubleshooting Guide & FAQs

Q1: Why is the in vivo efficacy of KRN633 low despite promising in vitro activity?

- **Cause:** KRN633 has poor aqueous solubility, which limits its absorption after oral administration [2].
- **Solution:** Use a **solid dispersion formulation**. This technique transforms the crystalline drug into an amorphous state, dramatically improving its dissolution rate and bioavailability.
- **Expected Outcome:** The solid dispersion form enhanced the bioavailability of KRN633 in rats by approximately **7.5-fold** and achieved significant tumor growth inhibition at **10- to 25-fold lower doses** compared to the crystalline form [2].

Q2: What is the therapeutic window for KRN633, and how was it identified?

- **Identification Method:** A dose-finding study was conducted in a rat xenograft model using the solid dispersion form of KRN633.
- **Therapeutic Window:** The study identified a substantial range of doses where KRN633 showed significant antitumor activity **without** inducing weight loss or elevating total urinary protein levels (a marker of toxicity). This indicates a wide therapeutic window for the solid dispersion formulation [2].

Q3: What are critical safety considerations when designing in vivo studies with KRN633?

- **Teratogenicity Warning:** Inhibition of the VEGF signaling pathway during pregnancy has been shown to suppress fetal development. A study in mice found that KRN633 treatment during mid-pregnancy impaired vascular development in both the placenta and fetal organs, leading to lower fetal weights and increasing the risk of intrauterine growth restriction (IUGR) [3].
- **Recommendation:** Extreme caution must be taken in any studies involving pregnant animals. Researchers should implement strict protocols to prevent unintended exposure.

Q4: How should I prepare a working solution of KRN633 for in vivo administration?

- **Recommended Vehicle:** 0.5% methylcellulose with 0.2% Tween 80.
- **Preparation Method:** Add KRN633 to the vehicle to achieve a concentration of 10 mg/mL. Mix evenly to form a homogeneous suspension. The mixed solution should be used immediately for optimal results [1].

Experimental Protocols

In Vitro Kinase Assay [1]

This protocol is used to determine the IC_{50} values of KRN633 against various recombinant VEGF receptors.

- **Procedure:**
 - **Setup:** Conduct cell-free kinase assays with KRN633 at concentrations ranging from **0.3 nM to 10 μ M**.
 - **ATP Concentration:** Perform all assays with **1 μ M ATP** to reflect physiological conditions.
 - **Replication:** Perform all assays in **quadruplicate** to ensure statistical reliability.
- **Key Measurement:** Calculate the IC_{50} value for each kinase, which is the concentration of KRN633 required to inhibit kinase activity by 50%.

In Vitro Cell Viability Assay (HUVEC Proliferation) [1]

This assay evaluates the potency of KRN633 in inhibiting VEGF-driven proliferation of human umbilical vein endothelial cells (HUVECs).

- **Cell Line:** Human Umbilical Vein Endothelial Cells (HUVECs).
- **Procedure:**
 - **Culture:** Plate HUVECs and culture for 24 hours.
 - **Treatment:** Add KRN633 (e.g., 0.01 to 10 μ M) or vehicle control (0.1% DMSO).
 - **Incubation:** Grow cells for a further **96 hours**.
 - **Viability Measurement:** Assess cell viability using a reagent like **WST-1**.
- **Expected Outcome:** KRN633 inhibits VEGF-dependent HUVEC proliferation with an IC_{50} of **14.9 nM**, but only weakly suppresses FGF-driven proliferation even at 3 μ M, demonstrating its selectivity [1].

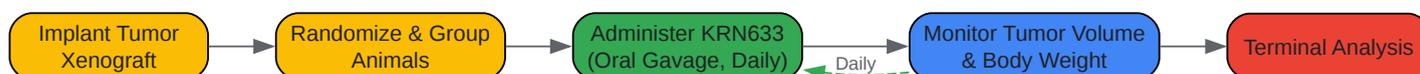
In Vivo Tumor Xenograft Efficacy Study [2] [1]

This protocol assesses the antitumor activity of KRN633 in animal models.

- **Animal Models:** Establish human cancer cells (e.g., A549, HT29) in immunocompromised mice or rats.
- **Formulation:**

- **Crystalline Form:** For baseline comparison.
- **Solid Dispersion Form:** To evaluate enhanced efficacy [2].
- **Dosing:**
 - **Dosage:** 20-100 mg/kg.
 - **Route:** Oral gavage.
 - **Schedule:** Once daily.
- **Endpoint Measurements:**
 - **Efficacy:** Tumor volume measurement and histologic analysis of tumor sections for **microvessel density**.
 - **Toxicity:** Monitor animal **body weight** and measure **total urinary protein** to identify the therapeutic window [2].

The following diagram outlines the workflow for the in vivo xenograft study.



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Diagram 2: Key steps in an in vivo xenograft study to evaluate the efficacy and safety of KRN633.

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References

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